

Spectroscopic Profile of 5-Chloro-7-azaindole: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-7-azaindole

Cat. No.: B1358554

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-7-azaindole** (also known as 5-chloro-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for **5-Chloro-7-azaindole** is $C_7H_5ClN_2$ with a molecular weight of 152.58 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **5-Chloro-7-azaindole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **5-Chloro-7-azaindole**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific experimental ^1H and ^{13}C NMR data for the parent **5-Chloro-7-azaindole** were not found in the provided search results. The tables are placeholders for when such data becomes available.

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid **5-Chloro-7-azaindole** is characterized by several key absorption bands that provide insight into its molecular structure and intermolecular interactions. The broad bands in the high-frequency region are indicative of strong intermolecular N-H \cdots N hydrogen bonding, a characteristic feature of azaindole derivatives in the solid state.

Table 3: Key FT-IR Absorption Bands for **5-Chloro-7-azaindole**

Wavenumber (cm^{-1})	Intensity	Assignment
3300–2500	Broad	N-H stretching (hydrogen-bonded)
Specific fingerprint region data not fully detailed in search results		

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **5-Chloro-7-azaindole**. The presence of a chlorine atom is evident from the characteristic isotopic pattern of the molecular ion peak.

Table 4: Mass Spectrometry Data for **5-Chloro-7-azaindole**

m/z	Relative Intensity (%)	Assignment
Data not available in search results	[M] ⁺ (molecular ion)	
Data not available in search results	[M+2] ⁺ (isotope peak)	

Note: Specific experimental mass spectral data for **5-Chloro-7-azaindole** were not found in the provided search results. The table indicates the expected molecular ion peaks.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **5-Chloro-7-azaindole** is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **¹H NMR Acquisition:** Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton resonances, and a relaxation delay that allows for full relaxation of the protons between pulses. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

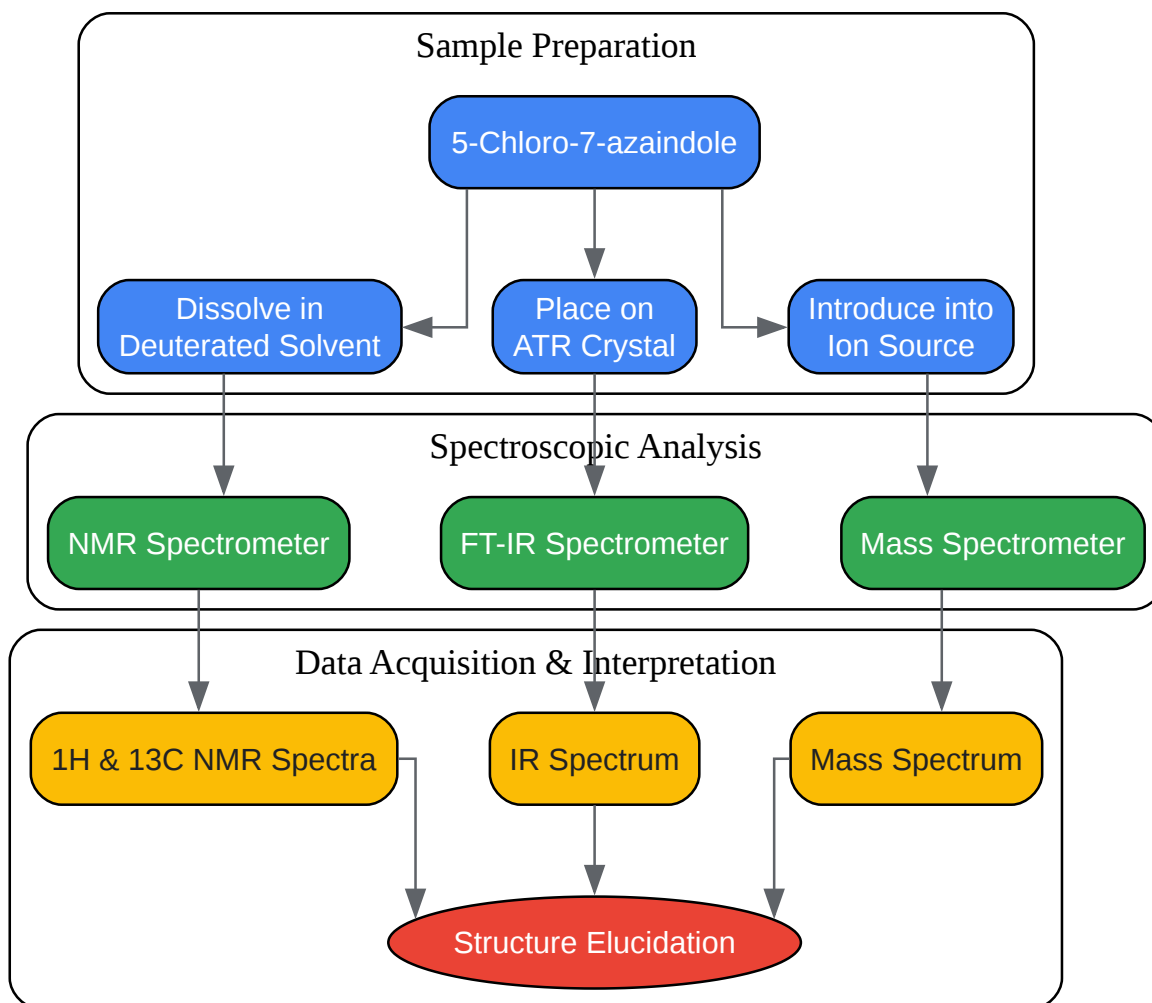
- **Sample Preparation:** For solid samples like **5-Chloro-7-azaindole**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** An FT-IR spectrometer equipped with an ATR accessory is used for analysis.
- **Data Acquisition:** The spectrum is recorded by pressing the sample firmly against the crystal to ensure good contact. The background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the mid-IR range (4000-400 cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for volatile and thermally stable compounds. In this technique, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Chloro-7-azaindole**.



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Caption: General workflow for spectroscopic analysis of **5-Chloro-7-azaindole**.

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